2-(2,4-Dichlorophenoxy)acetamidine
Overview
Description
2-(2,4-Dichlorophenoxy)acetamidine is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of phenoxyacetic acid and contains two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)acetamidine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amidine source. One common method is the reaction of 2,4-dichlorophenoxyacetic acid with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamidines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)acetamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a herbicide due to its structural similarity to 2,4-dichlorophenoxyacetic acid.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting c-Met kinase activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine involves its interaction with specific molecular targets. In the context of its potential anticancer properties, the compound inhibits c-Met kinase activity, which is involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and migration .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide: Another derivative with potential biological activities.
2,4-Dichlorophenoxyacetyl chloride: Used as an intermediate in organic synthesis.
Uniqueness
2-(2,4-Dichlorophenoxy)acetamidine is unique due to its amidine functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to inhibit c-Met kinase activity makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWGLGCUWZQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640884 | |
Record name | (2,4-Dichlorophenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100607-02-1 | |
Record name | (2,4-Dichlorophenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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